D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride
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Overview
Description
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine backbone. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the stability and solubility of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylacetophenone and isopropylamine.
Reaction: The 4-methylacetophenone undergoes a reductive amination reaction with isopropylamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Utilizing crystallization or other purification techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Simpler amines, alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride has various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride involves:
Molecular Targets: Interaction with specific receptors or enzymes in biological systems.
Pathways: Modulation of biochemical pathways, such as neurotransmitter release or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenylethanolamine: Shares a similar ethanolamine backbone.
Amphetamine: Similar structure but different pharmacological effects.
Ephedrine: Similar structure and used in medicine for its stimulant properties.
Uniqueness
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the isopropylamino group, which may confer distinct chemical and biological properties.
Biological Activity
D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol, hydrochloride, is a compound with potential biological activity that has been the subject of various studies. This article aims to present a comprehensive overview of its biological activity, including its pharmacological effects, metabolism, and potential therapeutic applications.
- Chemical Formula : C12H17ClN2O
- Molecular Weight : 232.73 g/mol
- CAS Number : Not explicitly mentioned in the sources.
The compound is believed to exhibit its biological effects primarily through interactions with biological membranes and specific enzyme inhibition. Its structure suggests potential activity as a neurotransmitter modulator.
2. Inhibition Studies
Research indicates that this compound may act as an inhibitor of nicotinamide N-methyltransferase (NNMT), which is involved in the metabolism of nicotinamide and has implications in cancer biology. A study demonstrated that the compound showed a dose-dependent inhibitory effect on cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
Case Study 1: Anti-Cancer Efficacy
A study evaluated the efficacy of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol against human cancer xenografts in nude mice. The compound was administered orally, and results indicated significant tumor growth delay without notable weight loss in subjects. Molecular analysis revealed increased apoptosis markers, suggesting its role in promoting programmed cell death in malignant cells .
Case Study 2: Toxicological Assessment
Toxicological assessments have been conducted to establish safety profiles for compounds similar to D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol. These studies focus on sub-chronic repeated-dose toxicity and metabolic pathways, utilizing read-across methodologies from structurally similar compounds like benzyl alcohol. The findings suggest low systemic toxicity, supporting further investigation into therapeutic applications .
Metabolism and Toxicokinetics
The metabolism of D,L-4'-Methyl-alpha-(1-isopropylaminomethyl) benzyl alcohol primarily involves hydrolysis by carboxylesterases, leading to the formation of active metabolites that contribute to its biological effects. The expected route of exposure is oral or dermal, with studies indicating favorable pharmacokinetic properties such as adequate absorption and distribution within biological systems .
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(propan-2-ylamino)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)13-8-12(14)11-6-4-10(3)5-7-11;/h4-7,9,12-14H,8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEQWMDSDJGBPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(C)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694542 |
Source
|
Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17267-27-5 |
Source
|
Record name | 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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